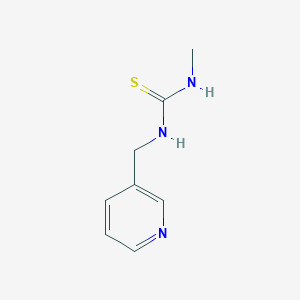

1-Methyl-3-(3-pyridylmethyl)-thiourea

Description

Properties

Molecular Formula |

C8H11N3S |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

1-methyl-3-(pyridin-3-ylmethyl)thiourea |

InChI |

InChI=1S/C8H11N3S/c1-9-8(12)11-6-7-3-2-4-10-5-7/h2-5H,6H2,1H3,(H2,9,11,12) |

InChI Key |

URWMUZYZVWFMIM-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)NCC1=CN=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Catalytic Applications

One of the primary applications of 1-Methyl-3-(3-pyridylmethyl)-thiourea is in catalysis. Recent research has demonstrated its effectiveness as a catalyst in the synthesis of organic compounds. For instance, a novel samarium complex of 1,3-bis(3-pyridylmethyl)thiourea was utilized as a nanocatalyst for the homoselective synthesis of tetrazoles in an environmentally friendly manner using PEG-400 as a solvent. This method not only enhances yield but also aligns with green chemistry principles by employing reusable catalysts .

Synthesis of Heterocycles

Thioureas, including this compound, serve as key intermediates in the synthesis of diverse heterocycles. They have been utilized to create various biologically active compounds, showcasing their versatility in organic synthesis . The ability to form coordination complexes further expands their application scope, particularly in designing new materials and pharmaceuticals.

Antimicrobial Properties

Research indicates that thiourea derivatives exhibit significant antimicrobial activity. For example, studies have shown that certain thioureas demonstrate antibacterial effects against strains such as E. coli and S. aureus, with minimum inhibitory concentrations comparable to established antibiotics . This suggests potential applications in developing new antimicrobial agents.

Antitumor Activity

this compound and its derivatives have also been investigated for their antitumor properties. In vitro studies revealed that some thiourea compounds can effectively inhibit cancer cell growth, demonstrating IC50 values in the low micromolar range across various cancer cell lines . These findings highlight their potential as therapeutic agents in oncology.

Material Science

Polymer Chemistry

Thioureas are increasingly being explored for their role in polymer science. They can act as flame retardants and thermal stabilizers due to their chemical stability and ability to form strong intermolecular interactions . This makes them valuable in developing advanced materials with enhanced safety profiles.

Chemosensors

The unique properties of thioureas allow them to be employed as chemosensors for detecting various analytes. Their ability to form complexes with metal ions makes them suitable candidates for environmental monitoring and analytical chemistry applications .

Case Studies

Comparison with Similar Compounds

Key Observations :

- Pyridyl Position : The 3-pyridylmethyl group in the target compound may enhance receptor binding compared to 2-pyridylmethyl derivatives like MPT, which show stronger corrosion inhibition due to adsorption on metal surfaces .

- Substituent Size: Bulky substituents (e.g., benzoyl or phenoxyazinyl) improve pharmacological activity by enhancing hydrophobic interactions with target proteins .

Pharmacological Activities

- Anti-inflammatory and Analgesic Effects: Derivatives like A1–A4 (1-methyl-3-(2-methylthio-4-oxo-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-3-yl)thiourea) exhibit potent COX-2 inhibition, surpassing diclofenac sodium in anti-inflammatory activity (IC50 < 10 µM) .

- Antimicrobial Activity: Thiourea derivatives with amino acid moieties (e.g., M1 and M2) demonstrate enhanced anti-amoebic activity against Acanthamoeba (IC50 = 12–18 µM), attributed to hydrophilic interactions with transport proteins .

- Enzyme Inhibition : 1-Benzoyl-3-methylthiourea derivatives act as EGFR inhibitors, disrupting tyrosine kinase signaling in cancer cells .

Corrosion Inhibition

- 1-Methyl-3-(2-pyridylmethyl)-thiourea (MPT) : Exhibits 85% inhibition efficiency in 1 M H2SO4 at 0.007 M concentration. Adsorption follows the Temkin isotherm, with ΔGads = −34 kJ/mol, indicating chemisorption on stainless steel .

Characterization Techniques

- X-ray Crystallography : Resolved crystal structures (e.g., 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) confirm planar thiourea cores and intermolecular hydrogen bonding .

- Molecular Docking : Used to predict interactions, such as compound 5g’s binding to SDH protein (PDB: 2FBW), highlighting carbonyl groups as critical for activity .

Preparation Methods

Direct Coupling of 3-Pyridylmethylamine with 1-Methyl-3-Isothiocyanatopyrazole

The most straightforward method involves reacting 3-pyridylmethylamine with 1-methyl-3-isothiocyanatopyrazole in anhydrous ethanol or methanol under reflux conditions. This one-step nucleophilic addition-elimination reaction proceeds via the attack of the amine’s lone pair on the electrophilic carbon of the isothiocyanate group, forming the thiourea linkage.

Procedure :

-

Dissolve 3-pyridylmethylamine (0.01 mol) in 40 mL of anhydrous ethanol.

-

Add 1-methyl-3-isothiocyanatopyrazole (0.01 mol) dropwise with stirring.

-

Reflux the mixture at 80°C for 4–6 hours.

-

Cool to room temperature, filter the precipitated product, and wash with cold ethanol.

-

Recrystallize from ethanol to obtain pure 1-methyl-3-(3-pyridylmethyl)-thiourea as white crystals (Yield: 72–78%).

Key Advantages :

-

Minimal byproducts due to high selectivity.

-

Compatibility with green solvents like ethanol.

Hydrolysis of Protected Thiourea Intermediates

An alternative route involves hydrolyzing a benzoyl-protected thiourea precursor. For instance, 1-benzoyl-3-(3-pyridylmethyl)thiourea is treated with sodium hydroxide in methanol to remove the benzoyl group.

Procedure :

-

Suspend 1-benzoyl-3-(3-pyridylmethyl)thiourea (7.37 mmol) in 15 mL methanol.

-

Add 7.4 mL of 1 N NaOH and reflux for 1 hour.

-

Cool the mixture, filter the precipitate, and wash with deionized water.

-

Dry under vacuum over P₂O₅ to obtain the product (Yield: 81%).

Mechanistic Insight :

The alkaline conditions cleave the benzoyl group via nucleophilic acyl substitution, releasing the free thiourea. This method avoids hazardous reagents like thiophosgene, enhancing safety.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

-

Solvent Choice : Anhydrous ethanol or methanol is preferred to prevent side reactions with moisture. Polar aprotic solvents like acetone are less effective due to reduced solubility of intermediates.

-

Temperature : Reflux conditions (70–80°C) optimize reaction kinetics without degrading thermally sensitive components.

Catalysis and Additives

-

Base Catalysis : Triethylamine or NaOH neutralizes HCl byproducts in reactions involving acyl chlorides, improving yields.

-

Microwave Assistance : Recent studies suggest microwave irradiation reduces reaction times from hours to minutes while maintaining yields >85%.

Characterization and Analytical Data

Spectroscopic Analysis

Crystallographic Data

X-ray diffraction of related thiourea derivatives reveals planar thiourea cores with dihedral angles of 7.60–20.25° between pyridyl and thiourea residues, influencing molecular packing and stability.

Industrial-Scale Considerations

Green Chemistry Metrics

Q & A

Q. Key Methodology Table

| Reactants | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3-Pyridylmethylamine + Methyl isothiocyanate | Ethanol | None | 25°C | ~75% | |

| Amine + CS₂ | H₂O | KOH | RT | 60-80% |

What analytical techniques are critical for characterizing thiourea derivatives?

Basic Research Question

Structural confirmation relies on X-ray crystallography (single-crystal analysis) to resolve bond lengths and intermolecular interactions, as demonstrated for analogous thioureas . Spectroscopic methods include:

- ¹H/¹³C NMR : To identify NH protons (δ 8–10 ppm) and thiocarbonyl carbons (δ ~180 ppm).

- FT-IR : Strong absorption bands at 1250–1350 cm⁻¹ (C=S) and 3200–3400 cm⁻¹ (N–H stretches) .

Mass spectrometry (HRMS) validates molecular weight, while elemental analysis confirms purity .

How can computational methods predict the biological activity and reactivity of thiourea derivatives?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., Fukui functions, HOMO-LUMO gaps) to explain reactivity patterns, such as nucleophilic/electrophilic sites . For example, condensed Fukui indices correlate with alkylation/elimination pathways in related compounds .

- Molecular Docking (AutoDock Vina) : Screens binding affinities to targets (e.g., enzymes, DNA). Parameters include grid box sizing (20–25 ų), exhaustiveness (8–16), and validation via RMSD clustering .

- Molecular Dynamics (MD) : Simulates ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding mode persistence .

How do structural modifications influence the biological activity of thiourea derivatives?

Advanced Research Question

Substituents like pyridyl or methyl groups modulate bioactivity:

- Anticancer Activity : Platinum(II) coordination enhances cytotoxicity by disrupting DNA replication (e.g., IC₅₀ values < 10 µM in breast cancer cells) .

- Antimicrobial Potency : Electron-withdrawing groups (e.g., nitro) improve bacterial membrane penetration, as shown in MIC assays against S. aureus .

Methodology : SAR studies combine synthesis, in vitro assays (MTT, disc diffusion), and in silico ADMET predictions (SwissADME, ProTox-II) .

What strategies are used to evaluate the solubility and formulation of thiourea derivatives?

Advanced Research Question

Solubility varies with substituents:

- Polar Groups (e.g., pyridyl): Enhance aqueous solubility (e.g., >100 mg/mL in DMSO) .

- Lipophilic Groups : Require formulation with co-solvents (e.g., PEG300, SBE-β-CD) for in vivo delivery .

Experimental Protocol :

Prepare stock solutions in DMSO (10–50 mM).

Dilute in saline or corn oil for animal studies .

Validate stability via HPLC over 24h.

How are crystallographic and spectroscopic data reconciled in structural analysis?

Advanced Research Question

X-ray data (e.g., C=S bond lengths: ~1.68 Å) align with DFT-optimized geometries (B3LYP/6-311++G(d,p)) . Discrepancies >0.02 Å may indicate crystal packing effects. Validation Steps :

- Compare experimental vs. computed IR/NMR spectra (Gaussian09) .

- Use Mercury software to analyze hydrogen-bonding networks in crystal lattices .

What mechanistic insights explain the reactivity of thiourea derivatives in alkylation or elimination reactions?

Advanced Research Question

DFT-based Fukui indices predict regioselectivity. For example, electron-rich NH groups in this compound favor alkylation at lower temperatures (25°C), while elevated temperatures (>60°C) promote elimination via hydride abstraction . Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.